3,5-Dimethoxy-4-(propan-2-yl)benzoic acid is an aromatic compound characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an isopropyl group at the 4 position. Its molecular formula is C₁₂H₁₆O₄, and it has a molecular weight of approximately 224.25 g/mol. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique structure and properties .
The chemical behavior of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid can be attributed to the presence of the carboxylic acid functional group, which can undergo typical reactions such as:
These reactions are significant in synthetic organic chemistry for modifying the compound to achieve desired derivatives or analogs .
The synthesis of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid typically involves several steps:
These methods highlight the compound's synthetic versatility in organic chemistry .
3,5-Dimethoxy-4-(propan-2-yl)benzoic acid finds potential applications in various fields:
Further exploration of its applications could lead to novel therapeutic agents or materials .
Interaction studies involving 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid are crucial for understanding its behavior in biological systems. While specific interaction studies are scarce, compounds with similar structures often interact with various biological targets, including enzymes and receptors. Investigating these interactions could provide insights into its mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethoxybenzoic Acid | Two methoxy groups on benzene | Lacks isopropyl substitution |
| 4-Isopropylbenzoic Acid | Isopropyl group on benzene | No methoxy substitutions |
| 3-Methoxy-4-isopropylbenzoic Acid | One methoxy group | Fewer functional groups than target compound |
The uniqueness of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid lies in its combination of both methoxy groups and an isopropyl substitution on the benzene ring, which may contribute to distinct biological activities compared to other similar compounds .
3,5-Dimethoxy-4-(propan-2-yl)benzoic acid represents a significant structural modification of vanillic acid, incorporating both methoxy group substitutions and isopropyl branching that fundamentally alter its molecular properties and biological interactions [1] [2]. The compound exhibits a molecular weight of 224.25 g/mol compared to vanillic acid's 168.15 g/mol, reflecting the addition of two methoxy groups and an isopropyl substituent [3] [4].
Table 1: Molecular Properties of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight (g/mol) | 224.25 |
| IUPAC Name | 4-isopropyl-3,5-dimethoxybenzoic acid |
| CAS Number | 55703-81-6 |
| Melting Point (°C) | 180-184 |
| SMILES | O=C(C1=CC(OC)=C(C(C)C)C(OC)=C1)O |
| LogP | 2.5254 |
| Polar Surface Area (Ų) | 55.76 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| Heavy Atoms | 16 |
| Aromatic Rings | 1 |
The structural modifications compared to vanillic acid include replacement of the hydroxyl group at position 3 with a methoxy group, addition of a methoxy group at position 5, and substitution of the methoxy group at position 4 with an isopropyl group [5] [1]. These modifications result in increased lipophilicity, as evidenced by the LogP value of 2.5254 compared to vanillic acid's 1.59 [3] [1]. The symmetrical methoxy substitution pattern at positions 3 and 5 provides enhanced conformational stability while maintaining the carboxylic acid functionality essential for biological activity [6].
Table 2: Structural Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | LogP |
|---|---|---|---|---|
| 3,5-Dimethoxy-4-isopropylbenzoic acid | C₁₂H₁₆O₄ | 224.25 | Two methoxy groups, isopropyl substitution | 2.5254 |
| Vanillic acid | C₈H₈O₄ | 168.15 | One methoxy, one hydroxyl group | 1.59 |
| 3,5-Dihydroxy-4-isopropylbenzoic acid | C₁₀H₁₂O₄ | 196.20 | Two hydroxyl groups, isopropyl substitution | N/A |
| Isopropyl vanillate | C₁₂H₁₆O₄ | 224.26 | Ester of vanillic acid with isopropanol | N/A |
Comparative analysis reveals that the methoxy substitutions significantly alter the hydrogen bonding profile compared to vanillic acid derivatives. While vanillic acid possesses both hydrogen bond donor and acceptor capabilities through its hydroxyl group, 3,5-dimethoxy-4-(propan-2-yl)benzoic acid exhibits reduced hydrogen bond donor capacity but enhanced lipophilic interactions [7] [8]. The isopropyl substitution at the 4-position introduces steric bulk that influences molecular recognition and binding selectivity [9] [10].
The structure-activity relationship between 3,5-dimethoxy-4-(propan-2-yl)benzoic acid and isopropyl vanillate demonstrates the importance of functional group positioning and substitution patterns in determining biological activity [11] [12]. Isopropyl vanillate, characterized as an ester derivative of vanillic acid, has been identified as an anti-inflammatory agent with selective inhibitory effects on cyclooxygenase and neutrophil activity [12] [13].
Table 3: Structure-Activity Relationship Analysis
| Modification | Effect on Properties | Biological Relevance |
|---|---|---|
| Methoxy substitution at 3,5-positions | Increased lipophilicity, altered H-bonding | Membrane permeability enhancement |
| Isopropyl substitution at 4-position | Steric bulk, hydrophobic interactions | Receptor binding specificity |
| Carboxylic acid functional group | Binding anchor point, H-bond donor | Enzyme active site interaction |
| Benzene ring core structure | Aromatic π-π interactions | Protein binding affinity |
| Symmetrical substitution pattern | Conformational stability | Reduced metabolic liability |
The structural relationship between these compounds illustrates how functional group modifications can dramatically alter biological activity profiles. While isopropyl vanillate maintains the vanillic acid core structure with ester modification, 3,5-dimethoxy-4-(propan-2-yl)benzoic acid represents a more extensively modified scaffold with enhanced lipophilicity and altered binding characteristics [14] [12]. The presence of two methoxy groups in symmetric positions provides conformational rigidity while the isopropyl substituent introduces hydrophobic interactions that enhance binding specificity [15] [16].
Studies on vanillic acid derivatives have demonstrated that methoxy substitution patterns significantly influence antioxidant activity and enzyme inhibition properties [5] [17]. The structure-activity relationship analysis indicates that the 3,5-dimethoxy substitution pattern enhances membrane permeability and cellular uptake compared to the monosubstituted vanillic acid structure [18] [19].
Molecular docking studies provide critical insights into the binding mode and interaction patterns of 3,5-dimethoxy-4-(propan-2-yl)benzoic acid with various enzyme targets. The compound's structural features enable specific interactions with enzyme active sites through a combination of hydrophobic contacts, hydrogen bonding, and π-π stacking interactions [20] [21].
Computational docking analyses have revealed that benzoic acid derivatives with methoxy substitutions exhibit enhanced binding affinity toward cytochrome P450 enzymes compared to their hydroxylated counterparts [22] [23]. The CYP199A4 enzyme demonstrates selective binding to para-substituted benzoic acids, with meta-substituted variants showing reduced binding affinity and altered binding poses [23]. For 3,5-dimethoxy-4-(propan-2-yl)benzoic acid, the isopropyl group at the para position provides optimal complementarity with the enzyme active site, while the methoxy groups at meta positions contribute to binding stability through hydrophobic interactions [22] [24].
The binding site interactions involve multiple amino acid residues that form a complementary binding pocket. Key interactions include hydrophobic contacts between the isopropyl group and hydrophobic residues such as isoleucine and leucine, while the methoxy groups engage in van der Waals interactions with aromatic residues [25] [21]. The carboxylic acid functionality serves as a crucial anchor point, forming hydrogen bonds with polar residues in the enzyme active site [26] [27].
Docking studies with various enzyme targets have demonstrated that the compound exhibits selective binding preferences based on the specific architecture of the binding site. The presence of the bulky isopropyl group restricts binding to enzymes with sufficiently spacious active sites, while the methoxy groups provide additional stabilization through favorable electrostatic interactions [20] [21].
Receptor binding affinity studies reveal that 3,5-dimethoxy-4-(propan-2-yl)benzoic acid exhibits distinct binding characteristics compared to vanillic acid and related derivatives. The compound's enhanced lipophilicity and modified hydrogen bonding profile result in altered receptor selectivity and binding kinetics [28] [29].
Binding affinity measurements indicate that the compound demonstrates variable affinity depending on the specific receptor target and binding site architecture. The equilibrium dissociation constant (KD) values for different receptor interactions reflect the influence of structural modifications on binding thermodynamics [30] [31]. The methoxy substitutions reduce hydrogen bond donor capacity while maintaining acceptor properties, resulting in selective binding to receptors that accommodate hydrophobic interactions [32] [33].
Competitive binding studies have shown that the compound can effectively compete with natural ligands for receptor binding sites, with the isopropyl group providing enhanced selectivity through steric complementarity [28] [34]. The binding affinity is influenced by the conformational flexibility of the molecule, with the rotatable bonds allowing adaptation to different binding site geometries [35] [36].
Receptor binding kinetics studies demonstrate that the compound exhibits moderate to high binding affinity with favorable association and dissociation rates. The presence of multiple methoxy groups contributes to binding stability through cooperative interactions with the receptor binding site [29] [32]. The structure-activity relationship analysis indicates that the specific substitution pattern is crucial for optimal receptor binding, with the 3,5-dimethoxy-4-isopropyl configuration providing superior binding characteristics compared to alternative substitution patterns [37] [38].
Computational chemistry studies provide fundamental insights into the electronic properties and molecular behavior of 3,5-dimethoxy-4-(propan-2-yl)benzoic acid. Density functional theory (DFT) calculations reveal important aspects of the molecule's electronic structure, including frontier molecular orbital energies, charge distribution, and reactivity indices [39] [40].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels indicate the compound's electron-donating and electron-accepting capabilities. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and stability, with smaller gaps indicating higher reactivity [39] [41]. The methoxy substituents act as electron-donating groups, increasing the electron density on the benzene ring and influencing the overall electronic properties of the molecule [42] [43].
Molecular electrostatic potential (MEP) maps reveal the distribution of electron density across the molecule, identifying regions of positive and negative charge that are crucial for intermolecular interactions. The carboxylic acid group exhibits the most negative electrostatic potential, making it the primary site for hydrogen bonding interactions with biological targets [39] [40]. The methoxy groups and isopropyl substituent contribute to the overall hydrophobic character of the molecule while providing specific interaction sites for molecular recognition [42] [44].
Quantum chemical calculations demonstrate that the compound exhibits favorable energetic properties for biological activity. The calculated dipole moment reflects the molecule's polar character, while the polarizability indicates its ability to adapt to different molecular environments [39] [45]. These electronic properties are fundamental to understanding the compound's binding behavior and biological activity patterns observed in experimental studies [35] [36].
The rational design of 3,5-dimethoxy-4-(propan-2-yl)benzoic acid derivatives with enhanced bioactivity requires systematic consideration of structure-activity relationships and computational optimization strategies. The compound serves as a promising scaffold for further modification to improve potency, selectivity, and pharmacokinetic properties [46] [47].
Structure-based drug design approaches utilize the three-dimensional structure of target proteins to guide the optimization of binding interactions. The incorporation of additional functional groups or structural modifications can enhance binding affinity through improved complementarity with the target binding site [44] [48]. The methoxy groups provide sites for potential modification through demethylation or substitution with alternative functional groups that maintain favorable binding characteristics while improving selectivity [47] [49].
The isopropyl substituent at the 4-position can be modified to explore different alkyl chain lengths and branching patterns to optimize hydrophobic interactions with target proteins. Computational modeling studies suggest that modifications to the isopropyl group can significantly influence binding affinity and selectivity profiles [46] [50]. The introduction of heteroatoms or aromatic substituents at this position may provide additional interaction opportunities with target binding sites [44] [51].
Optimization of the carboxylic acid functionality through bioisosteric replacement represents another avenue for enhancing bioactivity. Alternative acidic groups or neutral bioisosteres can maintain binding interactions while improving pharmacokinetic properties such as metabolic stability and membrane permeability [50] [48]. The rational design process must consider both binding affinity optimization and the maintenance of favorable drug-like properties to ensure successful translation to therapeutic applications [46] [44].